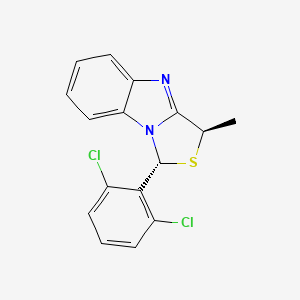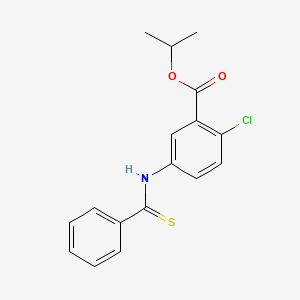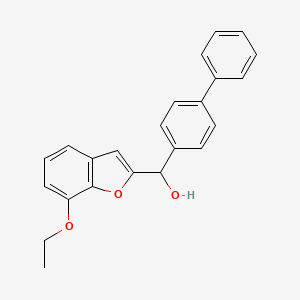
alpha-(1,1'-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol: is a complex organic compound that features a biphenyl group, an ethoxy group, and a benzofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . This method is favored for its efficiency and ability to form carbon-carbon bonds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler hydrocarbons.
Applications De Recherche Scientifique
Alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mécanisme D'action
The mechanism of action of alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol can be compared with other biphenyl and benzofuran derivatives:
N-(Biphenyl-3-yl)-1,2,4-triazines: These compounds are used in photophysical studies and have applications in optoelectronic devices.
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: This compound is used in biochemical research and has unique fluorescence properties.
The uniqueness of alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
117238-86-5 |
|---|---|
Formule moléculaire |
C23H20O3 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(7-ethoxy-1-benzofuran-2-yl)-(4-phenylphenyl)methanol |
InChI |
InChI=1S/C23H20O3/c1-2-25-20-10-6-9-19-15-21(26-23(19)20)22(24)18-13-11-17(12-14-18)16-7-4-3-5-8-16/h3-15,22,24H,2H2,1H3 |
Clé InChI |
IUKHZZLAMVXLJV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC2=C1OC(=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


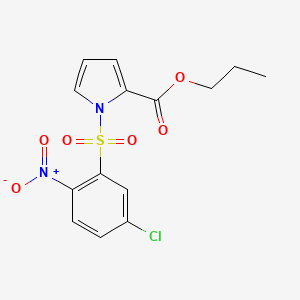

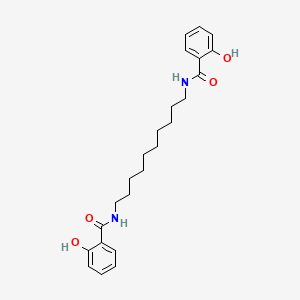
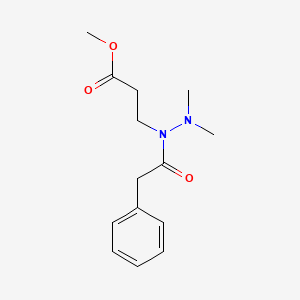

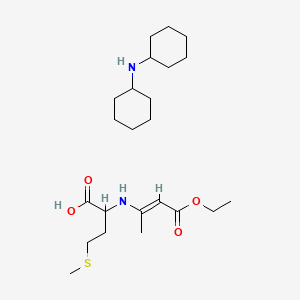
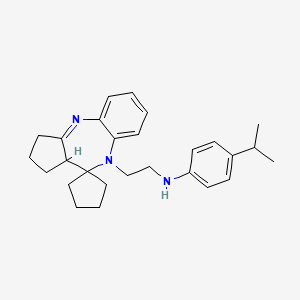

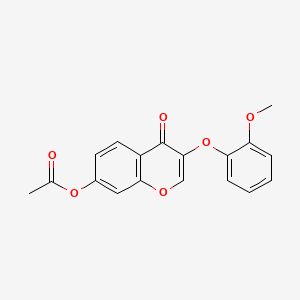
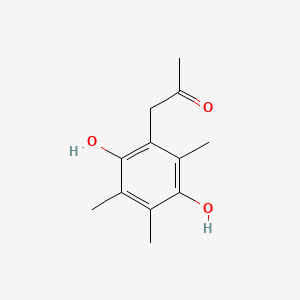

![N-(4,7,14,20,27,37-hexaoxo-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8(13),9,11,19(28),21,23,25,29,31,33,35,38,40,42-octadecaen-9-yl)benzamide](/img/structure/B12720810.png)
